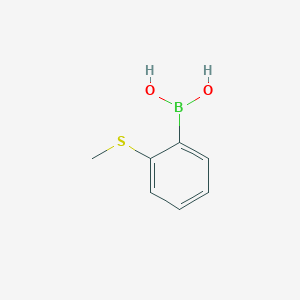

2-(Methylthio)phenylboronic acid

Übersicht

Beschreibung

2-(Methylthio)phenylboronic acid is a useful research compound. Its molecular formula is C7H9BO2S and its molecular weight is 168.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis : Phenylboronic acids, including derivatives like 2-(Methylthio)phenylboronic acid, are used as catalysts in various chemical reactions. For instance, they have been applied in dehydrative condensation between carboxylic acids and amines, facilitating amidation, which is crucial for peptide synthesis (Wang, Lu, & Ishihara, 2018).

Drug Delivery : Phenylboronic acid-based materials, including nanoparticles and polymers, are being extensively researched for their applications in drug delivery. They are particularly notable for creating glucose-responsive systems, which are essential for insulin delivery (Ma & Shi, 2014).

Glucose-Responsive Materials : The ability of phenylboronic acids to form reversible complexes with polyols like glucose makes them suitable for constructing glucose-responsive materials. These have potential applications in various fields, including diabetes management and insulin delivery (Lan & Guo, 2019).

Synthesis of Complex Molecules : Phenylboronic acids are used in the synthesis of complex molecules, such as benzosiloles, via catalytic reactions. This involves processes like the cleavage of carbon-silicon bonds in silyl groups (Tobisu, Onoe, Kita, & Chatani, 2009).

Biosensors and Diagnostics : The unique chemistry of phenylboronic acids, including their ability to interact with carbohydrates, makes them suitable for biosensor applications and diagnostic tools. They are used for glucose sensing and monitoring of other biomolecules (De Geest, Jonas, Demeester, & De Smedt, 2006).

Biomedical Engineering : Phenylboronic acid-containing nanomaterials are being explored in biomedical engineering, particularly for stimuli-responsive characteristics. These are significant for real-time biomarker monitoring and therapeutic applications (Hasegawa, Nishida, & Vlies, 2015).

Photodynamic Therapy and Imaging : Phenylboronic acid derivatives have been used to create functionalized pyrene derivatives for in situ imaging and photodynamic therapy. This is particularly useful in cancer diagnostics and treatment (Li & Liu, 2021).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

2-(Methylthio)phenylboronic acid is a boronic acid derivative that is commonly used in organic synthesis Boronic acids, in general, are known to interact with various biological targets, including enzymes like lactate dehydrogenase .

Mode of Action

This is primarily due to the boron atom’s ability to coordinate with other atoms, forming stable tetravalent boronate complexes .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which is a crucial step in the synthesis of many complex organic molecules .

Result of Action

The compound’s use in suzuki-miyaura coupling reactions suggests that it may play a role in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, such as bases or catalysts . Additionally, factors such as temperature, pH, and solvent can also impact the compound’s stability and reactivity .

Eigenschaften

IUPAC Name |

(2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBWTYBCNFKURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378542 | |

| Record name | 2-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-42-6 | |

| Record name | 2-Methylsulfanylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

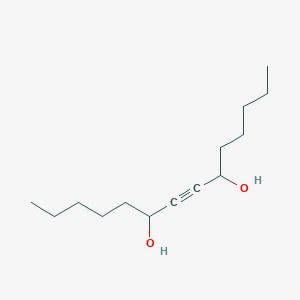

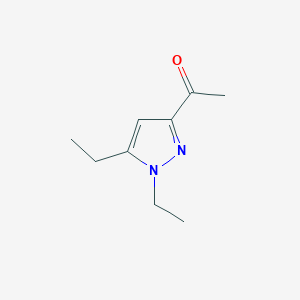

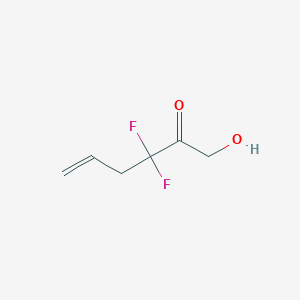

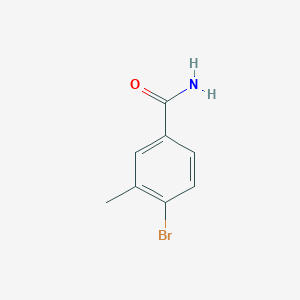

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)